1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene
Overview
Description
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene is a chemical compound with the molecular weight of 319.2 . It has the IUPAC name 1-bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BrO4/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 319.2 .Scientific Research Applications
Synthesis of Isoindoles
A study by Kuroda & Kobayashi (2015) developed a two-step synthesis process for 1-substituted 3-alkoxy-1H-isoindoles. This process involves the reaction of 2-(dialkoxymethyl)phenyllithium compounds, which are easily generated in situ by Br/Li exchange between 1-bromo-2-(dialkoxymethyl)benzenes and BuLi in THF at −78°, with nitriles. This synthesis method provides a pathway for the creation of various isoindoles, a class of compounds with potential applications in pharmaceuticals and materials science (Kuroda & Kobayashi, 2015).
Hetero-Diels-Alder Additions
Zhuo, Wyler, & Schenk (1995) explored the cycloadditions of α,β-unsaturated-acyl cyanides with 1-bromo-2-ethoxyethene. The study highlights the potential of these reactions in synthesizing various compounds, including 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles. These findings can be applied in the synthesis of complex organic molecules, which are useful in chemical research and drug development (Zhuo, Wyler, & Schenk, 1995).
Synthesis of Natural Products
Akbaba et al. (2010) conducted a total synthesis of a naturally occurring product starting from a (3-bromo-4,5-dimethoxyphenyl)methanol. This synthesis process showcases the use of bromoethoxy compounds in the creation of natural product analogs, which can have significant applications in the study of biological systems and the development of new therapeutic agents (Akbaba et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-bromo-4-[2-(2-methoxyethoxy)ethoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-13-6-7-14-8-9-15-11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSUWMSZOUDIIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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